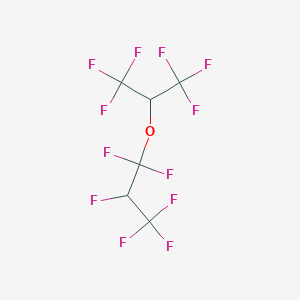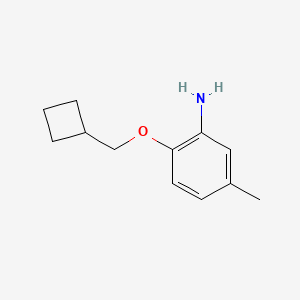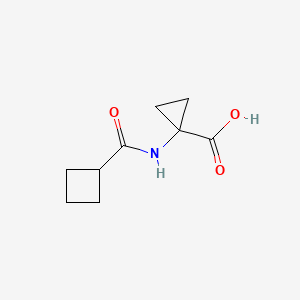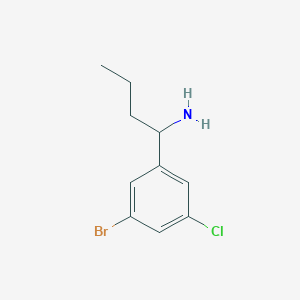
Ketomethylenebestatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketomethylenebestatin is a synthetic compound known for its role as an aminopeptidase inhibitor. It is an analog of the natural aminopeptidase inhibitor Bestatin. The compound has shown significant inhibitory activity against various aminopeptidases, including AP-B, AP-M, and Leu-AP, with IC50 values of 56 μM, 752 μM, and 0.39 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketomethylenebestatin involves several key steps. The process begins with a malonic ester alkylation using a suitably protected halomethyl ketone of (2S,3R)-AHPBA. This is followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester. The final steps include decarboxylation and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of malonic ester alkylation and subsequent steps are common in pharmaceutical manufacturing, allowing for the production of this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Ketomethylenebestatin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halomethyl ketones and alkyl bromides.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halomethyl ketones yield ketomethylene derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
Ketomethylenebestatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of aminopeptidases in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting aminopeptidases involved in disease pathways.
Mécanisme D'action
Ketomethylenebestatin exerts its effects by inhibiting aminopeptidases, enzymes that play a crucial role in protein metabolism. The compound binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptide substrates. This inhibition disrupts various metabolic pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bestatin: The natural aminopeptidase inhibitor from which Ketomethylenebestatin is derived.
Amastatin: Another aminopeptidase inhibitor with a different structure but similar inhibitory activity.
Leuhistin: Known for its inhibitory effects on leucine aminopeptidase.
Uniqueness
This compound is unique due to its synthetic origin and specific inhibitory profile. While it is less potent than Bestatin, it offers a valuable alternative for studying aminopeptidase inhibition and has distinct advantages in terms of stability and ease of synthesis .
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22) |
Clé InChI |
ZPQDBPWAVIVFGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



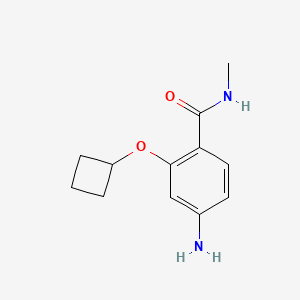


![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
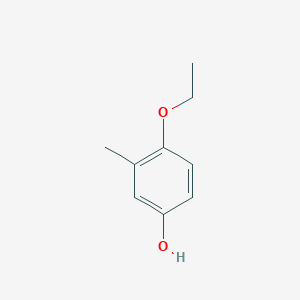

amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)


